N-Docosa-4,7,10,13,16,19-hexaenoylglycine
Overview
Description
N-Docosa-4,7,10,13,16,19-hexaenoylglycine, also known as Docosahexaenoic acid (DHA), is an omega-3 fatty acid that is a primary structural component of the human brain, cerebral cortex, skin, and retina . It can be synthesized from alpha-linolenic acid or obtained directly from maternal milk (breast milk), fatty fish, fish oil, or algae oil .
Synthesis Analysis
DHA can be synthesized from alpha-linolenic acid, a shorter omega-3 fatty acid manufactured by plants . Limited amounts of eicosapentaenoic and docosapentaenoic acids are possible products of α-linolenic acid metabolism in young women and men .Molecular Structure Analysis
The molecular formula of DHA is C22H32O2 . Structurally, DHA is a carboxylic acid with a 22-carbon chain and six cis double bonds; with the first double bond located at the third carbon from the omega end .Chemical Reactions Analysis
DHA plays a major anti-inflammatory role. It prevents LPS-induced dendritic cell maturation, characterized by a lack of proinflammatory cytokine production .Physical And Chemical Properties Analysis
DHA has a molar mass of 328.488 g/mol and a density of 0.943 g/cm^3 . It has a melting point of -44 °C and a boiling point of 446.7 °C .Scientific Research Applications
Fatty Acid Desaturation and Biosynthesis Regulation
N-Docosa-4,7,10,13,16,19-hexaenoylglycine, a form of docosahexaenoic acid (DHA), plays a significant role in the regulation of polyunsaturated fatty acid biosynthesis. Studies have shown that varying concentrations of this compound can have feedback and crossed inhibition effects on the desaturation of linoleic acid and α-linolenic acid, potentially influencing the regulation of fatty acid biosynthesis in organisms (Actis Dato & Brenner, 1970).
Neuroprotective and Anti-inflammatory Actions
N-Docosa-4,7,10,13,16,19-hexaenoylglycine is also involved in generating neuroprotective and anti-inflammatory molecules like protectin D1 and neuroprotectin D1. These compounds have shown potent regulatory effects on leukocyte infiltration and inflammatory responses in various biological systems (Serhan et al., 2006).
Modulation of Neuronal Excitability
Research has also explored the effects of N-Docosa-4,7,10,13,16,19-hexaenoylglycine on neuronal excitability. It has been observed to modulate the activity of chloride channels and influence N-methyl-D-aspartate receptor-mediated responses, potentially playing an important role in neuronal signaling and function (Hamano et al., 1996).
Impact on Neurodegenerative Diseases
The compound has been linked to potential benefits in the context of neurodegenerative diseases. Studies suggest that N-Docosa-4,7,10,13,16,19-hexaenoylglycine-derived metabolites like neuroprotectin D1 can play a role in cell survival in neural degeneration, offering prospects for therapeutic applications in conditions like Alzheimer's disease (Palacios-Peláez et al., 2010).
Role in Lipid Metabolism
The compound is also implicated in the regulation of lipid metabolism, including the synthesis of docosahexaenoic acid. This process involves complex enzymatic pathways and has implications for membrane lipid synthesis and cellular function (Luthria et al., 1996).
Synthesis and Chemical Analysis
Studies have also focused on the chemical synthesis of N-Docosa-4,7,10,13,16,19-hexaenoylglycine and related compounds, highlighting challenges and methodologies in achieving specific molecular configurations (Steen et al., 2010).
properties
IUPAC Name |
2-(docosa-4,7,10,13,16,19-hexaenoylamino)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23(26)25-22-24(27)28/h3-4,6-7,9-10,12-13,15-16,18-19H,2,5,8,11,14,17,20-22H2,1H3,(H,25,26)(H,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEYWKSIFICEQGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60693952 | |
Record name | N-Docosa-4,7,10,13,16,19-hexaenoylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60693952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Docosa-4,7,10,13,16,19-hexaenoylglycine | |
CAS RN |
132850-40-9 | |
Record name | N-Docosa-4,7,10,13,16,19-hexaenoylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60693952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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